N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
Overview
Description
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide (DMTPTB) is a synthetic compound that has been widely studied for its biological and pharmacological applications. It is a member of the thiazol benzamide family of compounds and has been used in a variety of scientific research applications, including in vivo and in vitro studies. It is a versatile compound that is known to have a wide range of physiological and biochemical effects.
Scientific Research Applications
Cancer Research
Application Summary
INH1 is used in cancer research, specifically in the study of breast cancer . It disrupts the Hec1/Nek2 interaction, which is critical for spindle checkpoint control, kinetochore functionality, and cell survival .
Methods of Application
Cells are treated with INH1, which triggers a reduction of kinetochore-bound Hec1 as well as the global Nek2 protein level . This leads to metaphase chromosome misalignment, spindle aberrancy, and eventual cell death .
Results or Outcomes
INH1 effectively inhibited the proliferation of multiple human breast cancer cell lines in culture (GI 50, 10–21 μmol/L) . Furthermore, treatment with INH1 retarded tumor growth in a nude mouse model bearing xenografts derived from the human breast cancer line MDA-MB-468, with no apparent side effects .
Plant Biology
Application Summary
INH1 is used in plant biology, specifically in the study of invertases and invertase inhibitors from potato (Solanum tuberosum L.) .
Methods of Application
In silico analysis of the structural diversity and interactions between invertases and invertase inhibitors from potato was performed . The comparison of the protein sequences of the different isoforms of invertases and invertase inhibitors exhibited insertions and deletions as well as the variation in terms of amino acid residues .
Results or Outcomes
In silico interactions between different isoforms of invertase and invertase inhibitors suggested that cell wall/apoplastic invertase inhibitor exhibited stronger interaction with vacuolar invertase compared to the vacuolar invertase inhibitor .
Food Science
Application Summary
INH1 is used in food science, specifically in the study of cold-induced sweetening process of potato tubers .
Methods of Application
Application of 1% trehalose to peach fruit in cold storage resulted in significantly enhanced PpINH1 expression .
Results or Outcomes
The upregulation of INHs inhibits VIN activity at the post-translational level in peach fruit . This ultimately alleviates CI symptoms .
Chilling Tolerance in Peach Fruit
Application Summary
INH1, an invertase inhibitor, interacts with vacuolar invertase PpVIN2 in regulating the chilling tolerance of peach fruit .
Results or Outcomes
The upregulation of INHs inhibits VIN activity at the post-translational level in peach fruit, ultimately alleviating chilling injury symptoms .
Invertase Inhibitors in Potato
Application Summary
INH1 is used in the study of invertases and invertase inhibitors from potato (Solanum tuberosum L.) .
Methods of Application
In silico interactions between different isoforms of invertase and invertase inhibitors were analyzed .
Results or Outcomes
Cell wall/apoplastic invertase inhibitor exhibited stronger interaction with vacuolar invertase compared to the vacuolar invertase inhibitor .
Suppression of mtDNA Loss
Application Summary
INH1 affects the suppression of mtDNA loss .
Methods of Application
Integration of INH1 partially restores sensitivity to EB .
Results or Outcomes
Disruption of INH1 can lead to suppression of ρ o-lethality .
properties
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-12-8-9-15(13(2)10-12)16-11-22-18(19-16)20-17(21)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMOKRWIYQGMJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS | |
Record name | INH1 | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/INH1 | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide | |
CAS RN |
313553-47-8 | |
Record name | N-[4-(2,4-Dimethylphenyl)-2-thiazolyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=313553-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.